

A Technical Guide to L-Leucine-d2 for Research Applications

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Compound of Interest

Compound Name: *L-Leucine-d2*

Cat. No.: *B1516447*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **L-Leucine-d2**, a deuterated stable isotope of the essential branched-chain amino acid, L-Leucine. This guide is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. It covers commercial suppliers, quantitative specifications, experimental applications, and the biochemical pathways involving L-Leucine.

Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer **L-Leucine-d2** for research purposes. The quality and specifications of the product can vary between suppliers. Below is a summary of quantitative data from several prominent suppliers to facilitate comparison.

Supplier	Product Name	CAS Number	Chemical Purity	Isotopic Purity/Enrichment	Available Formulations
MedChemExpress	L-Leucine-d2	362049-59-0	99.0%	Not specified	Solid (White to off-white)
InvivoChem	L-Leucine-d2	362049-59-0	≥98%	Not specified	Solid
Cambridge Isotope Laboratories, Inc.	L-Leucine (5,5,5-D ₃)	87828-86-2	98%	99%	Neat
Santa Cruz Biotechnology	L-Leucine-d3	87828-86-2	Not specified	Not specified	Solid
Toronto Research Chemicals	L-Leucine-d3	87828-86-2	98%	Not specified	Solid

Note: Isotopic purity and enrichment are critical parameters for ensuring the accuracy of experimental results. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for batch-specific data. While **L-Leucine-d2** is specifically requested, some suppliers more commonly offer L-Leucine-d3. The choice between d2 and d3 labeling will depend on the specific mass shift required for the analytical method.

Synthesis of L-Leucine-d2

The synthesis of isotopically labeled amino acids such as **L-Leucine-d2** is a complex process that can be achieved through various chemical and enzymatic methods. While specific proprietary synthesis details are often not fully disclosed by commercial suppliers, the general approaches involve the introduction of deuterium atoms at specific positions within the L-Leucine molecule.

One common strategy involves the use of deuterated starting materials in a stereoselective synthesis route to ensure the correct L-enantiomer is produced. Enzymatic methods, utilizing

enzymes such as leucine dehydrogenase, can also be employed for the stereospecific synthesis of L-amino acids. These methods often involve the reductive amination of a corresponding α -keto acid precursor. For instance, a deuterated α -ketoisocaproate could be used as a precursor for the synthesis of deuterated L-Leucine.

Experimental Applications and Protocols

L-Leucine-d2 is a valuable tool in a range of research applications, primarily due to its utility as a stable isotope tracer. Its chemical properties are nearly identical to the unlabeled L-Leucine, allowing it to be metabolized and incorporated into proteins in the same manner. The key difference is its increased mass, which can be detected by mass spectrometry (MS).

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "light," "medium," or "heavy" amino acids into proteins. **L-Leucine-d2** can be used as a "heavy" amino acid in SILAC experiments.

Objective: To compare the relative abundance of proteins between two cell populations.

Generalized SILAC Protocol using **L-Leucine-d2**:

- Media Preparation: Prepare two types of cell culture media that are identical except for the L-Leucine content.
 - "Light" Medium: Standard cell culture medium containing unlabeled L-Leucine.
 - "Heavy" Medium: Cell culture medium deficient in L-Leucine, supplemented with **L-Leucine-d2**.
- Cell Culture: Grow two separate populations of the same cell line. One population is cultured in the "light" medium, and the other in the "heavy" medium.
- Metabolic Labeling: Culture the cells for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the respective labeled or unlabeled L-Leucine into the cellular proteome.

- **Experimental Treatment:** Apply the experimental condition (e.g., drug treatment) to one of the cell populations.
- **Cell Lysis and Protein Extraction:** Harvest and lyse the cells from both populations.
- **Protein Quantification and Mixing:** Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.
- **Protein Digestion:** Digest the mixed protein sample into peptides using a protease such as trypsin.
- **Mass Spectrometry Analysis:** Analyze the resulting peptide mixture using LC-MS/MS.
- **Data Analysis:** The relative abundance of a given peptide (and by extension, the protein it originated from) is determined by comparing the signal intensities of the "light" (unlabeled) and "heavy" (deuterated) peptide pairs in the mass spectrum.

L-Leucine-d2 as an Internal Standard in Mass Spectrometry

L-Leucine-d2 is an ideal internal standard for the quantification of unlabeled L-Leucine in biological samples by mass spectrometry.

Objective: To accurately quantify the concentration of L-Leucine in a biological sample.

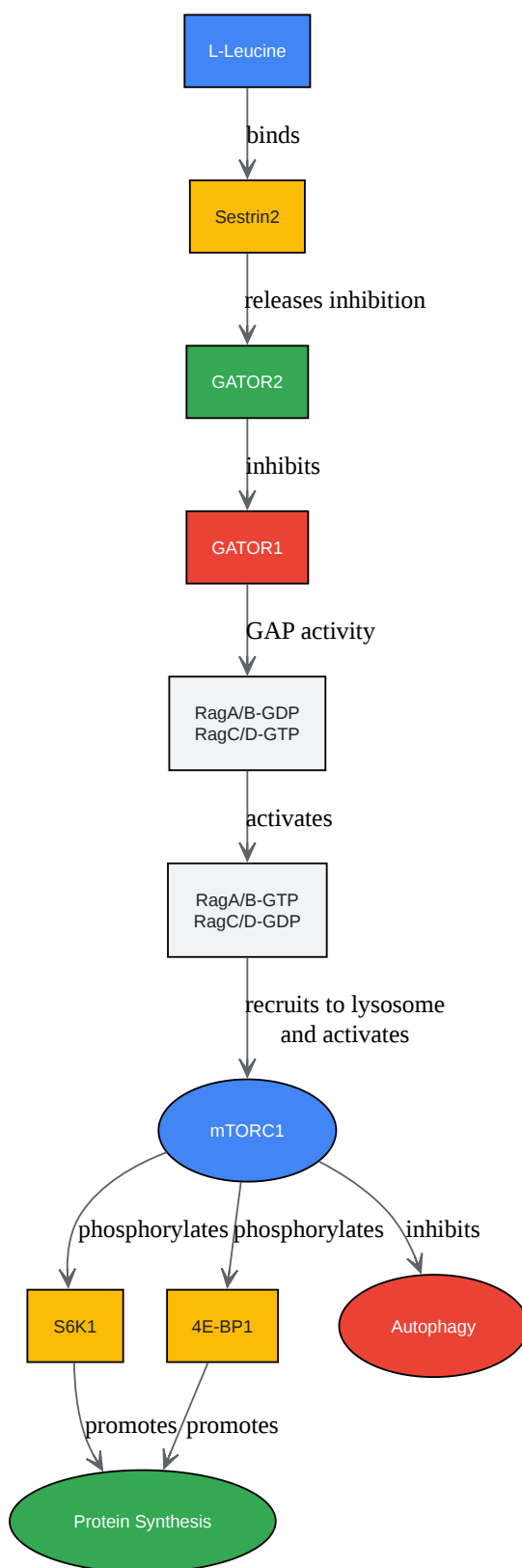
Generalized Protocol for L-Leucine Quantification using **L-Leucine-d2 as an Internal Standard:**

- **Sample Preparation:** Prepare the biological sample (e.g., plasma, cell lysate) for analysis. This may involve protein precipitation, extraction, or other cleanup steps.
- **Spiking with Internal Standard:** Add a known amount of **L-Leucine-d2** to the sample at the beginning of the sample preparation process.
- **Derivatization (Optional):** Depending on the analytical method, derivatization of the amino acids may be necessary to improve chromatographic separation or ionization efficiency.

- **LC-MS/MS Analysis:** Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic conditions should be optimized to separate L-Leucine from other sample components. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both unlabeled L-Leucine and the **L-Leucine-d2** internal standard.
- **Quantification:** A calibration curve is generated by analyzing a series of standards containing known concentrations of unlabeled L-Leucine and a fixed concentration of the **L-Leucine-d2** internal standard. The concentration of L-Leucine in the unknown sample is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

L-Leucine and the mTOR Signaling Pathway

L-Leucine is a key signaling molecule that activates the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism. The activation of mTOR complex 1 (mTORC1) by L-Leucine is a critical step in initiating protein synthesis.



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Caption: L-Leucine activation of the mTORC1 signaling pathway.

The diagram above illustrates a simplified model of how L-Leucine activates mTORC1. Leucine binds to Sestrin2, which relieves its inhibition of GATOR2. GATOR2, in turn, inhibits GATOR1, a GTPase-activating protein (GAP) for the Rag GTPases. Inhibition of GATOR1 allows RagA/B to become GTP-loaded, leading to the recruitment and activation of mTORC1 at the lysosomal surface. Activated mTORC1 then phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which promotes protein synthesis and inhibits autophagy.

Conclusion

L-Leucine-d2 is a versatile and indispensable tool for researchers in various fields, including drug development, proteomics, and metabolic research. Its utility as a stable isotope tracer in techniques like SILAC and as an internal standard for mass spectrometry enables precise and accurate quantification of biological processes. A thorough understanding of its properties, available sources, and experimental applications is crucial for its effective implementation in research. This guide provides a foundational understanding to aid researchers in leveraging the power of **L-Leucine-d2** in their scientific endeavors.

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